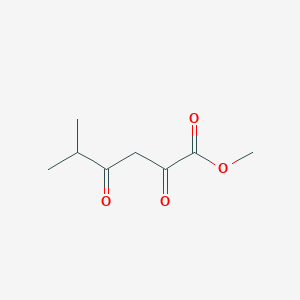
2,4-dichlorobenzenesulfonic Acid
Overview
Description
2,4-Dichlorobenzenesulfonic acid is an organic compound with the molecular formula C6H4Cl2O3S. It is a derivative of benzenesulfonic acid where two chlorine atoms are substituted at the 2 and 4 positions of the benzene ring. This compound is known for its applications in various chemical processes and industrial applications.
Mechanism of Action
Target of Action
The compound is a derivative of dichlorobenzene and is used in various industrial and research applications
Mode of Action
It is known that the compound is soluble in water and organic solvents, which suggests it could interact with a variety of biological targets. More research is needed to elucidate the specific interactions and resulting changes.
Biochemical Pathways
It’s known that similar compounds, such as 2,4-dichlorophenoxyacetic acid (2,4-d), are degraded by bacteria through pathways involving α-ketoglutarate-dependent dioxygenase . This enzyme catalyzes the first step of the 2,4-D degradation pathway
Pharmacokinetics
Its solubility in water and organic solvents suggests it could be readily absorbed and distributed in biological systems. More research is needed to fully understand its pharmacokinetic properties and their impact on bioavailability.
Result of Action
It’s known that similar compounds can have significant effects on microbial communities . For example, exposure to environmental microplastics and the herbicide 2,4-D can cause significant changes in the metabolome and microbial community structure in the gut of earthworms
Action Environment
It’s known that environmental factors can significantly influence the degradation and effects of similar compounds . For example, the degradation of 2,4-D by bacteria can be influenced by factors such as pH, temperature, and the presence of other substances . It’s likely that similar factors could influence the action of 2,4-dichlorobenzenesulfonic acid, but more research is needed to confirm this.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4-Dichlorobenzenesulfonic acid can be synthesized through the sulfonation of meta-dichlorobenzene. The reaction involves treating meta-dichlorobenzene with sulfuric acid, which introduces the sulfonic acid group into the benzene ring .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale sulfonation processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichlorobenzenesulfonic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonic acid group can participate in redox reactions, although these are less common.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or alkoxides. Conditions typically involve heating and the use of solvents like dimethylformamide.
Oxidation: Strong oxidizing agents like potassium permanganate can be used, often under acidic conditions.
Major Products
Substitution: Products include various substituted benzenesulfonic acids depending on the nucleophile used.
Oxidation: Products can include sulfonic acid derivatives with altered oxidation states.
Scientific Research Applications
2,4-Dichlorobenzenesulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of other sulfonic acid derivatives.
Biology: Employed in studies involving enzyme activity and signal transduction pathways.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dichlorobenzenesulfonic acid
- 2,6-Dichlorobenzenesulfonic acid
- 4-Chlorobenzenesulfonic acid
Uniqueness
2,4-Dichlorobenzenesulfonic acid is unique due to the specific positioning of the chlorine atoms, which influences its reactivity and the types of reactions it can undergo. This positional isomerism can lead to different chemical and physical properties compared to its analogs .
Properties
IUPAC Name |
2,4-dichlorobenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2O3S/c7-4-1-2-6(5(8)3-4)12(9,10)11/h1-3H,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCLCLCNSGDHVFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70562100 | |
| Record name | 2,4-Dichlorobenzene-1-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70562100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
609-62-1 | |
| Record name | 2,4-Dichlorobenzene-1-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70562100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(2-Hydroxyethyl)-1,4-dihydro-5H-pyrazolo[3,4-b]pyrazin-5-one](/img/new.no-structure.jpg)








![1,4-Bis[4-(acetylthio)phenylethynyl]benzene](/img/structure/B1610744.png)
![2-Benzylimidazo[1,5-a]quinolinium hexafluorophosphate](/img/structure/B1610746.png)

